An In-Depth Technical Guide to the Electrochemical Properties of 1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium Bromide
An In-Depth Technical Guide to the Electrochemical Properties of 1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium Bromide
This technical guide provides a comprehensive overview of the electrochemical properties of 1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide, a member of the viologen family of redox-active compounds. This document is intended for researchers, scientists, and drug development professionals who are interested in the fundamental electrochemical behavior and potential applications of this versatile molecule.
Introduction: The Significance of Propyl Viologen
1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide, commonly referred to as propyl viologen, belongs to the class of 1,1'-disubstituted-4,4'-bipyridinium salts known as viologens. These compounds are renowned for their rich redox chemistry, exhibiting distinct and often reversible electron transfer processes.[1] The electrochemical and thermal stability of viologens, coupled with the ability to tune their properties through modification of the N-substituents, has led to their investigation in a wide array of applications, including electrochromic devices, redox flow batteries, and as electron mediators in biological systems.[2][3][4] The propyl substituents in the titular compound influence its solubility and steric environment around the bipyridinium core, thereby subtly modulating its electrochemical characteristics compared to other alkyl viologens.
The Redox Landscape: A Multi-Step Electron Transfer
Propyl viologen, like other viologens, undergoes a two-step, single-electron reduction process. The molecule exists in three primary redox states: a dication (V²⁺), a radical cation (V•⁺), and a neutral species (V⁰).[1]
-
First Reduction (V²⁺ + e⁻ ⇌ V•⁺): The dicationic form, which is typically colorless or pale yellow, accepts one electron to form a stable radical cation. This species is intensely colored, a characteristic feature of viologens that is exploited in electrochromic applications.
-
Second Reduction (V•⁺ + e⁻ ⇌ V⁰): The radical cation can accept a second electron to form the neutral viologen species. This state is often less stable and can be insoluble in aqueous solutions, depending on the nature of the N-substituents.[1]
The reversibility of these redox processes is a key feature, making viologens attractive for applications requiring stable and repeatable cycling.[3]
Caption: Redox states of 1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide.
Quantitative Electrochemical Parameters
The electrochemical behavior of propyl viologen can be quantified by several key parameters. While specific experimental data for the propyl derivative can vary with experimental conditions, the following table provides estimated and literature-derived values for context.
| Parameter | Symbol | Approximate Value | Reference |
| First Reduction Potential | E_red,1 | -0.4 V vs. SHE | [1] |
| Second Reduction Potential | E_red,2 | -0.7 V vs. SHE | [1] |
Note: These values are estimates based on similar bipyridinium compounds and can be influenced by factors such as the solvent, supporting electrolyte, and reference electrode used.[1]
Experimental Protocol: Synthesis and Purification
The synthesis of 1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide is typically achieved through a direct N-alkylation (quaternization) of 4,4'-bipyridine with a propyl halide.[1]
Materials:
-
4,4'-Bipyridine
-
1-Bromopropane
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-bipyridine in anhydrous acetonitrile.
-
Addition of Alkyl Halide: Add a molar excess (typically 2.5 to 3 equivalents) of 1-bromopropane to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of acetonitrile can be reduced under reduced pressure. The crude product is then collected by vacuum filtration.[5]
-
Purification: The crude product can be purified by recrystallization. A common solvent system for viologens is a mixture of ethanol and water.[5] Dissolve the crude solid in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration and washed with a small amount of cold diethyl ether.[5]
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Caption: General workflow for the synthesis of propyl viologen.
Experimental Protocol: Cyclic Voltammetry Analysis
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of propyl viologen.
Materials and Equipment:
-
1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide
-
Supporting electrolyte (e.g., 0.1 M Lithium Chloride in deionized water)
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Solution Preparation: Prepare a solution of the propyl viologen (e.g., 1-5 mM) in the supporting electrolyte.
-
Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrochemical Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan over the expected redox events (e.g., from 0 V to -1.2 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the cyclic voltammogram.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the peak potentials for the two reduction waves (Epc1 and Epc2) and the corresponding oxidation waves (Epa1 and Epa2).
-
The formal reduction potentials (E°') can be estimated as the midpoint of the cathodic and anodic peak potentials for each redox couple.
-
The peak currents (ipc and ipa) can be used to assess the reversibility of the electron transfer processes and to calculate the diffusion coefficient using the Randles-Sevcik equation.
-
Caption: Workflow for cyclic voltammetry analysis of propyl viologen.
Conclusion
1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide is a fascinating molecule with well-defined and accessible redox states. Its electrochemical properties, characterized by two reversible one-electron transfer steps, make it a valuable compound for a range of applications in materials science and bioelectrochemistry. This guide provides a foundational understanding of its electrochemical behavior, along with practical protocols for its synthesis and characterization, to aid researchers in their exploration of this and other viologen derivatives.
References
-
Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry. [Link]
-
Copolymers of bipyridinium and metal (Zn & Ni) porphyrin derivatives; theoretical insights and electrochemical activity towards CO2. RSC Advances. [Link]
-
Viologen-based electrochromic materials and devices. Journal of Materials Chemistry C. [Link]
-
Unprecedented Stability of Viologen-Derivatives as Anolytes for Alkaline Redox Flow Batteries. ACS Applied Energy Materials. [Link]
-
Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. Molecules. [Link]
-
Electrochemical Properties of Charge Transfer Complexes of 4,4'-bipyridine with Benzoquinone Derivatives. Journal of New Materials for Electrochemical Systems. [Link]
-
1,1'-Diethyl-4,4'-bipyridinium dibromide. PubChem. [Link]
-
1,1'-Dipropyl-4,4'-bipyridin-1-ium dibromide. PubChem. [Link]
-
Cyclic Voltammetric and Electrochemical Simulation Studies on the Electro-Oxidation of Catechol in the Presence of 4, 4-bipyridine. International Journal of Electrochemical Science. [Link]
-
Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry. [Link]
-
A Highly Stable Neutral Viologen/Bromine Aqueous Flow Battery with High Energy and Power Density. Energy & Environmental Science. [Link]
-
A highly stable neutral viologen/bromine aqueous flow battery with high energy and power density. Energy & Environmental Science. [Link]
-
A Self-Trapping, Bipolar Viologen Bromide Electrolyte for Redox Flow Batteries. ACS Energy Letters. [Link]
-
Electrochemical characterization of propyl propionyl viologen attached to a polypeptidic matrix. Journal of Electroanalytical Chemistry. [Link]
-
Viologen-Bromide Dual-Redox Ionic Solid Complexes: Understanding Their Electrochemical Formation and Proton-Accompanied Redox Chemistry. The Journal of Physical Chemistry C. [Link]
-
Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. The Journal of Organic Chemistry. [Link]
-
SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES. [Link]
-
A New 2,2'-Bipyridinium Salt with Pink Electrochromism for the Modification of Nanocrystalline TiO2-Electrodes. Chemistry Letters. [Link]
-
The redox series [Ru(bpy)2(L)]n, n = +3, +2, +1, 0, with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole: a combined structural, electrochemical, spectroelectrochemical and DFT investigation. Dalton Transactions. [Link]
-
Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. ChemistryOpen. [Link]
- Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.
